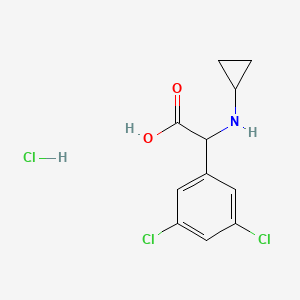
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride
Overview
Description
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride (CPA-DCPH) is a synthetic compound that has been studied for its potential applications in scientific research. CPA-DCPH has been found to have a wide range of biochemical and physiological effects and is being studied for its potential use in the laboratory.
Scientific Research Applications
Photocatalytic Degradation and Environmental Impact
- A study examined the photocatalytic degradation of diclofenac, a compound structurally similar to 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride, under simulated solar irradiation using titanium dioxide suspensions. The research highlighted the decomposition of the pharmaceutical compound and the identification of intermediates, contributing to the understanding of environmental impact and degradation pathways of related compounds (Calza et al., 2006).
Chemical Transformations and Synthesis
- Researchers investigated the chemical transformations of diclofenac, a close analogue, in a photochemical study. They identified transformation products and pathways, which are essential for understanding the chemical behavior of similar compounds (Eriksson, Svanfelt, & Kronberg, 2010).
Biological and Medicinal Research
- A study on organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion revealed insights into the structure and biological significance of these compounds, providing a basis for understanding the biological applications of related chemicals (Bhatti et al., 2000).
Antitumor and Antioxidant Activities
- Research on the synthesis and characterization of various compounds, including those related to 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride, revealed their potential antioxidant and antitumor activities, indicating a broader application in medical and pharmaceutical fields (El-Moneim, El‐Deen, & El-Fattah, 2011).
Environmental Fate in Agricultural Soils
- Another study on diclofenac assessed its biodegradability in agricultural soils, providing valuable insights into the environmental fate of similar compounds used in agriculture or pharmaceuticals (Al-Rajab, Sabourin, Lapen, & Topp, 2010).
properties
IUPAC Name |
2-(cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2.ClH/c12-7-3-6(4-8(13)5-7)10(11(15)16)14-9-1-2-9;/h3-5,9-10,14H,1-2H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLINCCPBFMRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=CC(=CC(=C2)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)


![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)
